![molecular formula C20H29N5O2S2 B2698982 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 899949-83-8](/img/structure/B2698982.png)
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H29N5O2S2 and its molecular weight is 435.61. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Quinazolinone derivatives have been synthesized and studied for their potential analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) investigated novel quinazolinyl acetamides, showing that compounds in this category can exhibit potent analgesic and anti-inflammatory effects, with some showing comparable or superior activity to diclofenac sodium, a standard reference drug, while exhibiting only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Agents
Another area of application is the development of quinazolinone-based antimicrobial agents. Desai et al. (2007) synthesized new quinazolines with potential antimicrobial properties, highlighting their effectiveness against a range of bacteria and fungi, including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Antitumor and Antifungal Activities
El-bayouki et al. (2011) explored novel 4(3H)-quinazolinone derivatives for their antitumor and antifungal activities, finding that certain derivatives showed high to moderate activity towards cells and were particularly effective against Aspergillus ochraceus, suggesting potential applications in cancer and fungal infection treatments (El-bayouki et al., 2011).
Dual Inhibition of VEGFR-2 and EGFR Tyrosine Kinases
A recent study by Riadi et al. (2021) described the synthesis and characterization of a quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, showcasing its cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound exhibited potent inhibitory activity towards these kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2S2/c1-4-24(5-2)10-11-25-16-9-7-6-8-15(16)18(23-20(25)27)28-13-17(26)22-19-21-14(3)12-29-19/h12H,4-11,13H2,1-3H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFOEWUVSNWPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide |
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